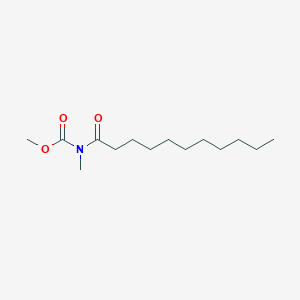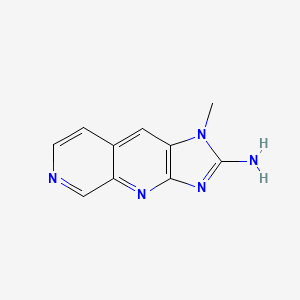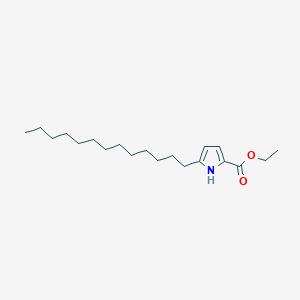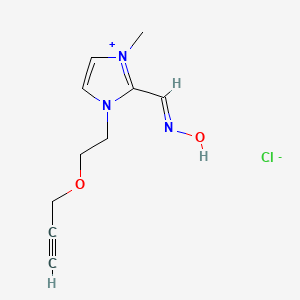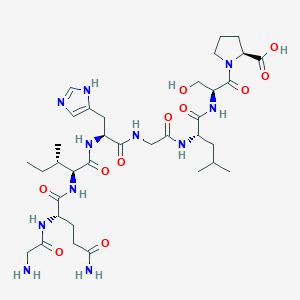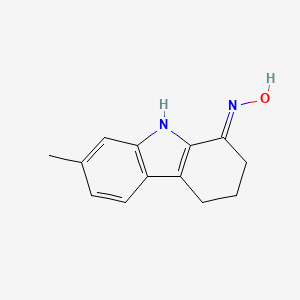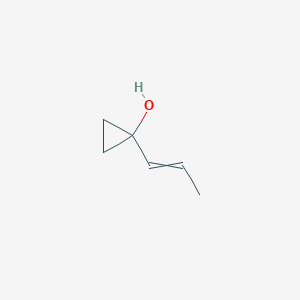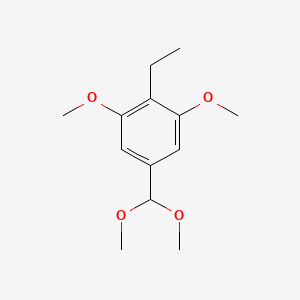
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is an organic compound with a complex structure characterized by multiple methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) to form the desired compound. The reaction conditions often require a catalyst and specific temperature control to ensure the correct substitution and formation of the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow chemistry and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simpler compound with similar methoxy groups but different applications.
Uniqueness
5-(Dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its multiple methoxy groups and ethyl substitution provide distinct properties compared to other similar compounds .
Properties
CAS No. |
140464-73-9 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-2-ethyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-6-10-11(14-2)7-9(8-12(10)15-3)13(16-4)17-5/h7-8,13H,6H2,1-5H3 |
InChI Key |
QFOHNVWDYMIKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1OC)C(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


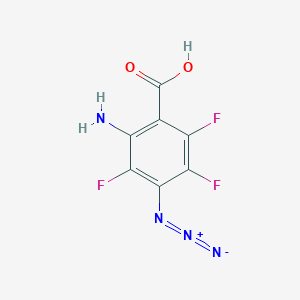
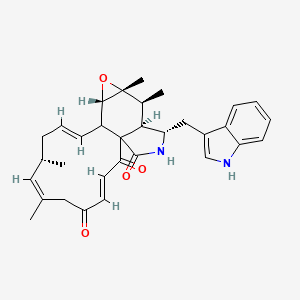
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

